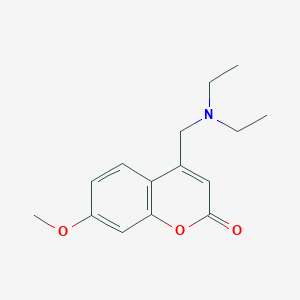

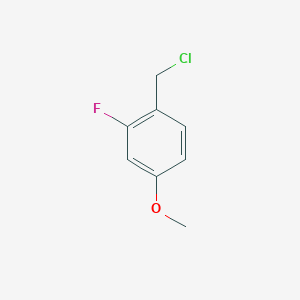

4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

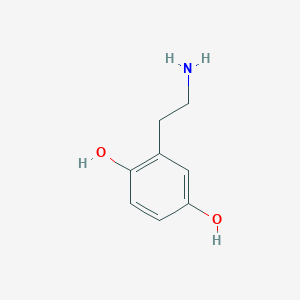

The compound of interest, 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one, is a derivative of 2H-chromen-2-one, which is a chromene with a ketone group at the second position. Chromenes are a class of organic compounds with potential biological activities, and modifications on their structure can lead to various applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related 2H-chromen-2-one derivatives has been reported using 4-hydroxycoumarine as a starting material. For instance, the synthesis of new 4-(4-acetyl-5-substituted-4,5-dihydro-1,3,4-oxodiazol-2-yl)methoxy)-2H-chromen-2-ones derivatives was achieved, and their structures were confirmed by various spectroscopic methods including UV, IR, 1H, 13C-NMR, NOESY, and HMBC NMR spectra . Although the specific synthesis of 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one is not detailed, similar synthetic routes could potentially be applied.

Molecular Structure Analysis

The molecular structure of chromene derivatives can vary significantly. For example, the crystal structure of a related compound, 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one, shows that the chromene moiety adopts an envelope conformation, and the methoxyphenyl ring is orthogonal to the mean plane of the chromene moiety . Such structural details are crucial for understanding the reactivity and interaction of these molecules with biological targets.

Chemical Reactions Analysis

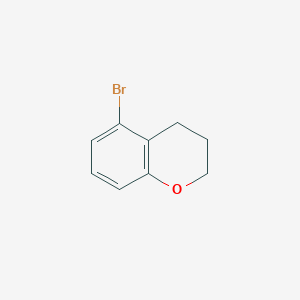

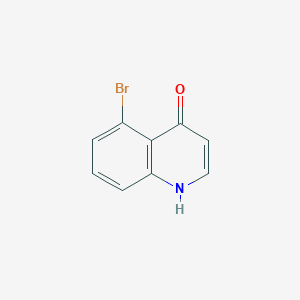

The electrochemical behavior of chromene derivatives has been studied, revealing insights into their chemical reactivity. For example, the electrochemical reduction of 4-(bromomethyl)-7-methoxy-2H-chromen-2-one shows scission of the carbon-bromine bond and reductions of the resulting products . These findings suggest that the electrochemical properties of 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one could also be of interest, particularly in the context of reductive cleavage reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be inferred from their molecular structure and reactivity. The UV absorption spectra of the synthesized 4-(4-acetyl-5-substituted-4,5-dihydro-1,3,4-oxodiazol-2-yl)methoxy)-2H-chromen-2-ones showed strong absorption bands, which are characteristic of the π-π* transitions of the oxadiazole group . Additionally, the crystal structure of another derivative, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, indicates intramolecular hydrogen bonding between hydroxyls and carbonyls . These properties are important for understanding the solubility, stability, and potential interactions of 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one with other molecules.

Applications De Recherche Scientifique

Antibacterial Activities Innovative derivatives, such as thiazole substituted coumarins, have been synthesized and demonstrated considerable antibacterial and antifungal activities, indicating their potential in microbial infection treatment (Parameshwarappa et al., 2009).

Sensing and Probing Applications

Chromium Detection in Living Cells A derivative, namely 3-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one, has been applied as a highly sensitive probe for Cr3+ detection, demonstrating potential in living cell imaging due to its ability to shift fluorescence from green to colorless upon interaction with Cr3+ ions (Mani et al., 2018).

Cu-Selective Fluorescent Sensing Coumarin-pyrene conjugates have been developed as selective fluorescent probes for Cu2+ ions, indicating their applicability in biological sample analysis. The fluorescence quenching response of these probes upon interaction with Cu2+ ions demonstrates their potential in biological and environmental monitoring (Wani et al., 2016).

Therapeutic Potential and Biological Interactions

Alzheimer's Disease Treatment Certain coumarin-based derivatives have been identified as potential treatments for Alzheimer's disease, especially those derivatives that inhibit acetylcholinesterase and butyrylcholinesterase. These compounds show non-neurotoxic behavior and have the potential to modify the course of the disease (Montanari et al., 2016).

Fluorescence and Photophysical Properties Derivatives such as 3-(4-(Arylethynyl)phenyl)-7-(diethylamino)-2H-chromen-2-ones exhibit high fluorescence quantum yields and strong fluorescence even in solid states, making them suitable for applications in material sciences and as fluorescent materials (Shimasaki et al., 2021).

Bisulfite Detection in Living Cells A ratiometric fluorescent probe has been developed for the selective detection of bisulfite in living cells. This probe demonstrates a quick and accurate response, highlighting its potential for intracellular studies and environmental monitoring (Chen et al., 2017).

Propriétés

IUPAC Name |

4-(diethylaminomethyl)-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-4-16(5-2)10-11-8-15(17)19-14-9-12(18-3)6-7-13(11)14/h6-9H,4-5,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVXJDKDOUEPBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=O)OC2=C1C=CC(=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

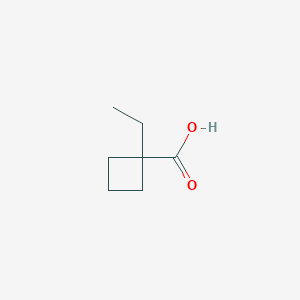

![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)